molecular formula C12H17NO B7773281 N,N-Diethyl-2-methylbenzamide CAS No. 26545-51-7

N,N-Diethyl-2-methylbenzamide

Cat. No.: B7773281
CAS No.: 26545-51-7
M. Wt: 191.27 g/mol
InChI Key: MMOXZBCLCQITDF-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-methylbenzamide is a chemical compound widely recognized for its use as an insect repellent. It is a colorless to slightly yellow liquid with a faint odor. This compound is known for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and flies. It is commonly used in personal insect repellent products and has been a staple in the market for decades.

Mechanism of Action

Target of Action

N,N-Diethyl-2-methylbenzamide, commonly known as DEET, primarily targets the olfactory receptors in insects . It interferes with the odorant recognition within the insect olfactory receptor neurons (ORNs) or odorant receptors (ORs) . It also inhibits cholinesterase activity in both insect and mammalian neuronal preparations .

Mode of Action

DEET acts in two ways: as a “confusant” and as a “stimulus”. As a confusant, it interferes with odorant recognition within the insect ORNs or ORs . As a stimulus, it triggers avoidance behaviors in insects by activating the ORNs or ORs . It also inhibits cholinesterase activity, which can strengthen the toxicity of carbamates, a class of insecticides known to block acetylcholinesterase .

Biochemical Pathways

It is known that deet increases the synthesis of glutathione s-transferase in cultured mosquito cells . This enzyme plays a crucial role in the detoxification of xenobiotics, suggesting that DEET may interfere with the insect’s detoxification pathways.

Pharmacokinetics

DEET’s pharmacokinetics involve rapid and extensive skin penetration and biodistribution in both humans and animals. Metabolism and elimination appear to be complete . The safety of DEET, particularly in combination with other chemicals, has been questioned due to its potential to alter the biodistribution properties of other compounds to which a subject is simultaneously exposed .

Result of Action

The primary result of DEET’s action is the repulsion of a variety of insects, including mosquitoes, flies, ticks, fleas, chiggers, leeches, and many other biting insects . This makes it an effective tool for preventing the transmission of vector-borne diseases. It has occasionally been related to side effects such as toxic encephalopathy, seizure, acute manic psychosis, cardiovascular toxicity, and dermatitis, along with a few cases of death due to extensive skin absorption .

Action Environment

The efficacy of DEET depends on various environmental factors such as the type of formulation, application pattern, physical activity of the user, environment, and species and feeding behavior of the insects . It is also known that DEET can dissolve plastics and synthetic fabrics, and interacts negatively with sunscreen , which could influence its action and efficacy in different environments.

Biochemical Analysis

Biochemical Properties

N,N-Diethyl-2-methylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, facilitating the synthesis of amides . The compound’s interaction with these biomolecules is primarily through oxidative couplings .

Cellular Effects

Its role in the synthesis of amides suggests it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. It promotes the synthesis of amides by coupling aldehydes or alcohols with amines or formamides .

Metabolic Pathways

This compound is involved in the metabolic pathway of amide synthesis . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-2-methylbenzamide can be synthesized through the reaction of 2-methylbenzoic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to produce the desired amide. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-methylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for halogenation or concentrated nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: 2-methylbenzoic acid and other oxidized derivatives.

    Reduction: N,N-Diethyl-2-methylbenzylamine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Comparison with Similar Compounds

N,N-Diethyl-2-methylbenzamide is often compared with other insect repellents such as:

    N,N-Diethyl-3-methylbenzamide (DEET): Similar in structure but with a different position of the methyl group on the benzene ring.

    N,N-Diethyl-4-methylbenzamide: Another structural isomer with similar repellent properties but different efficacy and safety profiles.

    N,N-Diethylbenzamide: Lacks the methyl group, resulting in different chemical and physical properties.

This compound is unique in its specific interaction with insect olfactory receptors and its ability to act as a solvent in the synthesis of metal-organic frameworks, making it a versatile compound in both research and practical applications .

Properties

IUPAC Name

N,N-diethyl-3-methylbenzamide
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InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
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InChI Key

MMOXZBCLCQITDF-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C
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Molecular Formula

C12H17NO
Record name N,N-DIETHYL-M-TOLUAMIDE
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DSSTOX Substance ID

DTXSID2021995
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Molecular Weight

191.27 g/mol
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Physical Description

N,n-diethyl-m-toluamide appears as clear colorless or faintly yellow slightly viscous liquid. Faint pleasant odor. (NTP, 1992), Clear liquid with a faint odor (technical grade); [EPA]
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Boiling Point

545 °F at 760 mmHg (NTP, 1992), 160 °C at 19 mm Hg
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Flash Point

311 °F (NTP, 1992), 155 °C (open cup), 95 °C (203 °F) - closed cup
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Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethanol, Miscible with ethanol, ether, isopropanol, chloroform, benzene and carbon disulfide. Practically insoluble in glycerin, Miscible with 2-propanol, cottonseed oil, propylene glycol
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Density

0.996 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.996 g/cu cm at 20 °C
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Vapor Density

6.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 232 °F ; 19 mmHg at 320 °F (NTP, 1992), 0.002 [mmHg], 0.002 mm Hg at 25 °C
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Mechanism of Action

The exact mechanism(s) of action by which both (a) insects are repelled by diethyltoluamide (DEET), and (b) humans can be affected deleteriously by exposure to toxic amounts of DEET have not yet been formally elucidated. Research is ongoing regarding the exact mechanism of action by which DEET is capable of repelling insects. However, the most longstanding mechanism proposes that the DEET chemical blocks the olfactory receptors of insects for the volatile 1-octen-3-ol compound that is an element in human sweat and breath. As a consequence, this proposed mechanism suggests that the blockade of insects' senses for this 1-octen-3-ol blinds and prevents the triggering of their biting and/or feeding instinct on humans and other animals that produce that compound. Nevertheless, this theory has not yet been fully elucidated. Furthermore, recent studies have demonstrated that DEET binds to certain molecular targets like the Anopheles gambiae odorant binding protein 1 (AgamOBP1) with high shape complementarity and the antennae-specific odorant receptor CquiOR136 of the southern house mosquito, Culex quinquefasciatus. In southern house mosquitos with reduced CquiOR136 transcript levels, behavioral tests demonstrated that this phenotype showed demonstrably lower responses/repulsion to DEET. Again, however, such findings require continued research and do not formally elucidate the mechanism of action by which DEET can repel insects. And finally, the mechanism of toxicity in which DEET is capable of eliciting effects of neurotoxicity in humans who have been exposed to toxic levels of the agent is also poorly understood. A recent study proposes that DEET is capable of blocking Na+ and K+ channels in the rat animal model. This ion channel blocking activity of DEET in neurons may subsequently contribute to the kind of neuro-sensory adverse effects like numbness experienced after inadvertent application to the lips or mouth of humans., Recent studies suggest that N, N-diethyl-meta-toluamide (DEET) is an acetylcholinesterase inhibitor and that this action may result in neurotoxicity and pose a risk to humans from its use as an insect repellent. We investigated the mode of action of DEET neurotoxicity in order to define the specific neuronal targets related to its acute toxicity in insects and mammals. Although toxic to mosquitoes (LD50 ca. 1.5 ug/mg), DEET was a poor acetylcholinesterase inhibitor (<10% inhibition), even at a concentration of 10 mM. IC50 values for DEET against Drosophila melanogaster, Musca domestica, and human acetylcholinesterases were 6-12 mM. Neurophysiological recordings showed that DEET had excitatory effects on the housefly larval central nervous system (EC50: 120 uM), but was over 300-fold less potent than propoxur, a standard anticholinesterase insecticide. Phentolamine, an octopamine receptor antagonist, completely blocked the central neuroexcitation by DEET and octopamine, but was essentially ineffective against hyperexcitation by propoxur and 4-aminopyridine, a potassium channel blocker. DEET was found to illuminate the firefly light organ, a tissue utilizing octopamine as the principal neurotransmitter. Additionally, DEET was shown to increase internal free calcium via the octopamine receptors of Sf21 cells, an effect blocked by phentolamine. DEET also blocked Na(+) and K(+) channels in patch clamped rat cortical neurons, with IC50 values in the micromolar range. These findings suggest DEET is likely targeting octopaminergic synapses to induce neuroexcitation and toxicity in insects, while acetylcholinesterase in both insects and mammals has low (mM) sensitivity to DEET. The ion channel blocking action of DEET in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth of humans.
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Color/Form

Nearly colorless to amberlike liquid

CAS No.

134-62-3
Record name N,N-DIETHYL-M-TOLUAMIDE
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Melting Point

-49 °F (pour point) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Diethyl-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N,N-Diethyl-2-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N,N-Diethyl-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N,N-Diethyl-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N,N-Diethyl-2-methylbenzamide

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